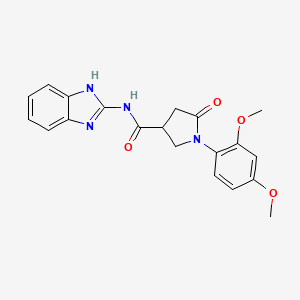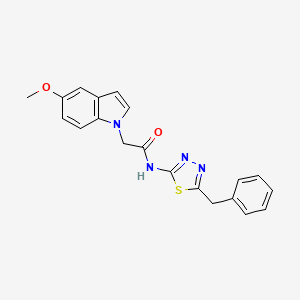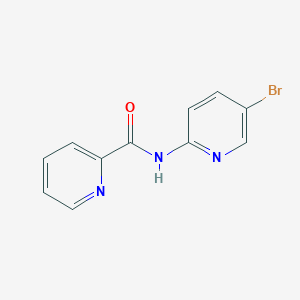![molecular formula C21H19N5O4 B14938548 N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14938548.png)
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinazoline Core: This is usually achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyethyl Group: This step involves the alkylation of the quinazoline core using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the intermediate product to introduce the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline core, potentially converting the oxo groups to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential as an enzyme inhibitor or receptor modulator.
Medicine: It may have therapeutic potential in treating diseases such as cancer or neurological disorders.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it likely involves interactions with specific molecular targets such as enzymes or receptors. The quinazoline core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline: The parent compound, known for its biological activity.
4-Oxoquinazoline: A simpler analog with similar structural features.
2-Methoxyethylquinazoline: A related compound with a similar side chain.
Uniqueness
N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and uniqueness
Eigenschaften
Molekularformel |
C21H19N5O4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4/c1-30-9-8-25-12-22-18-7-6-14(10-16(18)21(25)29)24-19(27)11-26-13-23-17-5-3-2-4-15(17)20(26)28/h2-7,10,12-13H,8-9,11H2,1H3,(H,24,27) |
InChI-Schlüssel |
OLXWHJSDTOIDRE-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-imidazol-4-yl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B14938469.png)
![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14938483.png)
![4-[(4-Butylphenyl)carbamoyl]phenyl acetate](/img/structure/B14938487.png)
![1-butyl-N-{4-[(4-chloro-3-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938490.png)
![5-{[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]carbonyl}-2-(prop-2-en-1-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B14938491.png)
![5-oxo-N-(2-oxo-2H-chromen-6-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14938496.png)


![N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938517.png)
![N-[4-(acetylamino)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14938524.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B14938535.png)

![2-[5-(benzyloxy)-1H-indol-1-yl]-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]acetamide](/img/structure/B14938550.png)
